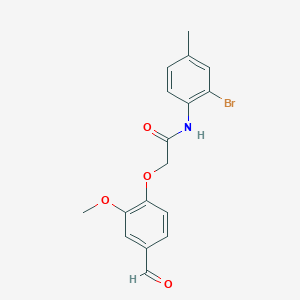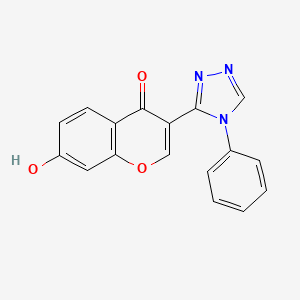![molecular formula C19H13ClN4OS B11990576 2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11990576.png)
2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE typically involves multiple steps. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often involve heating the reactants to facilitate the formation of the desired thienopyrimidine structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thienopyrimidine-2,4-dione derivatives .
科学的研究の応用
2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent and a potential inhibitor for certain enzymes . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar compounds to 2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE include other thienopyrimidine derivatives, such as 3-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE and 4-METHOXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties
特性
分子式 |
C19H13ClN4OS |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
2-[(E)-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H13ClN4OS/c20-14-7-5-12(6-8-14)15-10-26-19-17(15)18(21-11-22-19)24-23-9-13-3-1-2-4-16(13)25/h1-11,25H,(H,21,22,24)/b23-9+ |
InChIキー |
GVAOYPYDRWJGEJ-NUGSKGIGSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11990499.png)
![2-(3-chlorophenoxy)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11990507.png)
![2-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11990515.png)


![3-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11990539.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11990545.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11990559.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990563.png)

![3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990568.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propenenitrile](/img/structure/B11990570.png)
